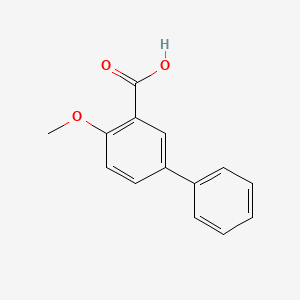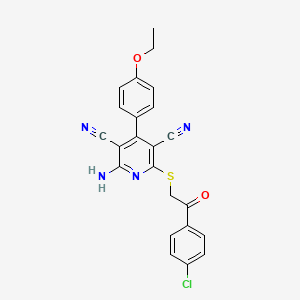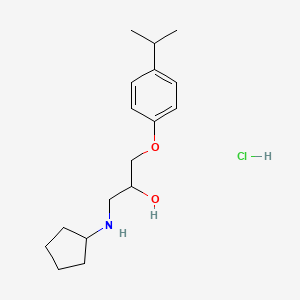![molecular formula C13H18BrNO3 B2851218 Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1379546-68-5; 1557852-03-5; 849178-85-4](/img/structure/B2851218.png)
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate: amines . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group , a bromophenyl group , and a hydroxyethylamine moiety . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the following steps:
Protection of the amine group: The amine group is protected using a . This is usually achieved by reacting the amine with in the presence of a base such as .
Bromination: The phenyl ring is brominated using a brominating agent such as in the presence of a radical initiator like .
Hydroxylation: The ethylamine moiety is hydroxylated using an oxidizing agent such as .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups such as , , or .
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiourea, alkyl halides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Azides, thiols, alkylated products
Wissenschaftliche Forschungsanwendungen
Chemistry: : Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceutical agents and complex organic molecules .
Biology: : In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: : this compound is used in medicinal chemistry for the development of new drugs . Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also used in the development of new catalysts and polymer additives .
Wirkmechanismus
The mechanism of action of Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with biological targets such as enzymes and receptors . The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethylamine moiety can form hydrogen bonds with active site residues . This dual interaction can modulate the activity of the target protein, leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
- n-Boc-1-(4-chlorophenyl)-2-hydroxyethylamine
- n-Boc-1-(4-fluorophenyl)-2-hydroxyethylamine
- n-Boc-1-(4-methylphenyl)-2-hydroxyethylamine
Comparison:
- Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the bromine atom , which imparts distinct electronic and steric properties . This makes it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts.
- The methyl-substituted compound is less reactive in oxidation and reduction reactions due to the electron-donating nature of the methyl group.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKIGDYLKNXDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
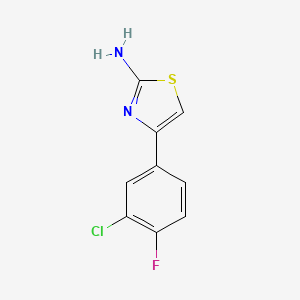
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)
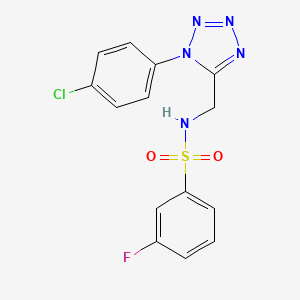
![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2851141.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)
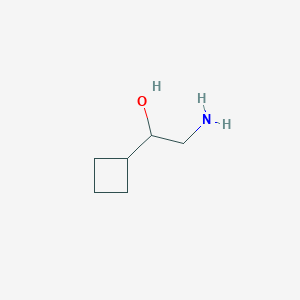
![N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2851150.png)
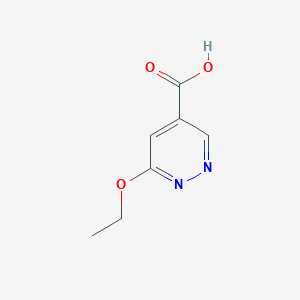
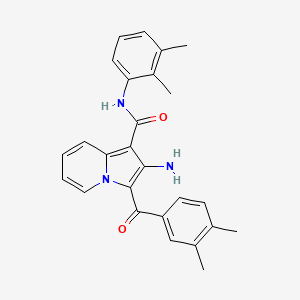
![4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2851153.png)
![N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide](/img/structure/B2851155.png)
